3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

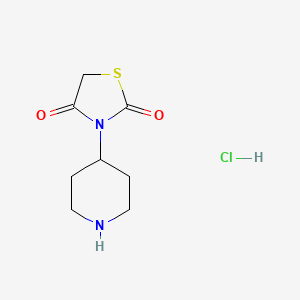

3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride possesses the molecular formula C8H12N2O2S·HCl with a molecular weight of 236.72 g/mol. According to the structural information from Sigma-Aldrich, this compound is characterized by the International Chemical Identifier (InChI) code "1S/C8H12N2O2S.ClH/c11-7-5-13-8(12)10(7)6-1-3-9-4-2-6;/h6,9H,1-5H2;1H" and the corresponding InChI key "LANMHBJQLCBMDH-UHFFFAOYSA-N".

The molecular architecture consists of two principal heterocyclic moieties: a five-membered thiazolidine-2,4-dione ring and a six-membered piperidine ring. The thiazolidine-2,4-dione component features a sulfur atom at position 1 and a nitrogen atom at position 3, with carbonyl groups at positions 2 and 4. These functional groups create a pentacyclic moiety with specific electronic properties. The piperidine ring connects to the thiazolidine-2,4-dione at the nitrogen atom (N-3), with the piperidine nitrogen existing in the protonated form due to the hydrochloride salt formation.

Table 1.1: Predicted Structural Parameters for this compound Based on Similar Compounds

| Parameter | Predicted Value | Basis of Prediction |

|---|---|---|

| Bond length C=O (thiazolidine) | 1.20-1.23 Å | Carbonyl bond lengths in similar heterocycles |

| Bond length C-S (thiazolidine) | 1.75-1.80 Å | Typical C-S bond lengths in thiazolidine rings |

| Bond length C-N (thiazolidine) | 1.35-1.40 Å | C-N bond lengths in amide-like structures |

| Bond angle C-S-C (thiazolidine) | 90-95° | Angles in five-membered rings containing sulfur |

| Dihedral angle (piperidine-thiazolidine) | Variable | Dependent on crystal packing forces |

| Piperidine conformation | Chair | Most stable conformation for six-membered rings |

X-ray crystallography provides the definitive approach to understanding the three-dimensional structure of this compound. The technique relies on the diffraction pattern produced when X-rays interact with electrons in the crystalline lattice. For proper crystallographic analysis of this compound, high-quality single crystals would need to be grown using controlled evaporation or vapor diffusion methods. These crystals would then be mounted on appropriate holders and subjected to X-ray diffraction analysis.

The diffraction pattern resulting from X-ray analysis would appear as concentric rings or "lunes" of spots, with the spacing determined by the unit cell dimensions and the variation in spot intensities containing the structural information. Modern detectors such as charged coupled devices (CCDs) allow rapid collection of diffraction data, significantly enhancing the efficiency of the crystallographic process compared to traditional X-ray film methods.

In the crystal lattice, the packing arrangement would be significantly influenced by intermolecular interactions. The carbonyl oxygen atoms of the thiazolidine-2,4-dione moiety would serve as hydrogen bond acceptors, potentially forming hydrogen bonds with the protonated piperidine nitrogen as the donor. The chloride counterion would participate in ionic interactions with the positively charged piperidine nitrogen and might also engage in hydrogen bonding networks throughout the crystal structure.

Propriétés

IUPAC Name |

3-piperidin-4-yl-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c11-7-5-13-8(12)10(7)6-1-3-9-4-2-6;/h6,9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANMHBJQLCBMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)CSC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of the Thiazolidine-2,4-dione Core

The thiazolidine-2,4-dione core is generally prepared by cyclization reactions involving thiourea derivatives and haloacetic acids or their equivalents. An improved process patent describes efficient methods for preparing thiazolidine-2,4-dione derivatives, focusing on reaction conditions that enhance yield and reduce impurities.

Formation of the Hydrochloride Salt

The hydrochloride salt of 3-(Piperidin-4-yl)thiazolidine-2,4-dione is typically prepared by treating the free base with hydrochloric acid in an appropriate solvent, often ethanol or ether, to precipitate the hydrochloride salt. This step enhances the compound's stability and facilitates purification.

Detailed Reaction Scheme and Conditions

| Step | Reactants | Conditions | Solvent | Notes |

|---|---|---|---|---|

| 1 | Thiourea + Haloacetic acid derivative | Heating under reflux | Water or ethanol | Cyclization to form thiazolidine-2,4-dione core |

| 2 | Thiazolidine-2,4-dione + Piperidin-4-yl halide or aldehyde | Reflux 6-20 hours | DMF or ethanol | Nucleophilic substitution or Knoevenagel condensation |

| 3 | Free base + HCl | Room temperature or mild heating | Ethanol or ether | Formation of hydrochloride salt, precipitation |

This scheme aligns with procedures reported for similar compounds where the Knoevenagel condensation and nucleophilic substitution are key steps.

Analytical Characterization Supporting the Preparation

Spectroscopic Analysis : The synthesized compounds are characterized by FT-IR, ^1H-NMR, ^13C-NMR, and mass spectrometry to confirm structure and purity. For example, NH proton signals around 12–13 ppm and methylene protons attached to the thiazolidinedione ring at approximately 4.3–4.5 ppm are typical in ^1H-NMR spectra.

Purity Assessment : Thin-layer chromatography (TLC) using silica gel and appropriate solvent systems (e.g., hexane/ethyl acetate mixtures) is employed to monitor reaction progress and purity.

Salt Formation Confirmation : The hydrochloride salt formation is confirmed by changes in solubility and melting point, as well as characteristic shifts in IR spectra due to protonation of the amine group.

Research Findings on Synthesis Efficiency and Compound Stability

- The use of catalytic amounts of piperidine in condensation reactions improves yields and reaction rates.

- The hydrochloride salt form exhibits enhanced stability and solubility, which is beneficial for pharmaceutical applications.

- Molecular docking and ADMET studies on related thiazolidinedione derivatives suggest that the synthetic methods yield compounds with favorable drug-like properties and biological activity.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolidine-2,4-dione derivatives .

Applications De Recherche Scientifique

Antidiabetic Activity

The primary application of thiazolidine-2,4-dione derivatives, including 3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride, is in the treatment of diabetes mellitus. These compounds act as peroxisome proliferator-activated receptor gamma (PPAR-γ) modulators, which play a crucial role in insulin sensitivity and glucose metabolism.

Clinical Implications

The favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these compounds suggest their potential as safer alternatives to existing treatments. For instance, the derivatives showed non-carcinogenic properties and good human intestinal absorption rates .

Anticancer Properties

Thiazolidine-2,4-dione derivatives have also been explored for their anticancer potential. They have shown efficacy against various cancer cell lines through multiple mechanisms.

In Vitro Studies

In vitro evaluations have demonstrated that these compounds can suppress the proliferation of cancer cells from different origins including breast and colon cancers. For example, specific derivatives were found to significantly reduce the viability of human breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting their potential for targeted cancer therapies .

Molecular Mechanisms

The anticancer activity is attributed to the induction of apoptosis in cancer cells through modulation of apoptotic pathways. Compounds were shown to decrease anti-apoptotic proteins while increasing pro-apoptotic markers, indicating their role in promoting programmed cell death in tumor cells .

Antimicrobial Activity

Another significant application of this compound is its antimicrobial properties. Various studies have highlighted its effectiveness against bacterial and fungal strains.

Activity Against Pathogens

The compound has been tested for its ability to inhibit the growth of pathogens such as Plasmodium falciparum and Trypanosoma brucei, showing selective activity against these parasites. The derivatives demonstrated a high level of selectivity towards Trypanosoma brucei compared to Plasmodium falciparum, indicating potential for development into antiparasitic drugs .

Comprehensive Data Table

Mécanisme D'action

The mechanism of action of 3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparaison Avec Des Composés Similaires

Substituent Variations at the 3-Position

The 3-position of TZDs is critical for modulating biological activity. Key analogs include:

Key Observations :

Substituent Variations at the 5-Position

The 5-position is often modified to enhance target affinity:

Key Observations :

Key Insights :

Activité Biologique

3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Overview of Thiazolidinediones

Thiazolidinediones (TZDs), including the derivative this compound, are known for their role as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. This interaction is crucial in mediating insulin sensitivity and has implications for the treatment of metabolic disorders such as type 2 diabetes.

The biological activity of this compound primarily involves:

- PPAR Activation : TZDs activate PPAR-γ, leading to enhanced insulin sensitivity and glucose uptake in adipose tissue .

- Anticancer Activity : Studies have shown that thiazolidinediones can induce apoptosis in various cancer cell lines by modulating cell cycle regulators and promoting differentiation .

- Antimicrobial Properties : Recent findings indicate that derivatives exhibit antimicrobial activity against bacterial strains by interfering with bacterial DNA replication processes .

Antidiabetic Effects

Research indicates that thiazolidinediones, including this compound, effectively lower plasma glucose levels. In vitro studies demonstrate its ability to improve insulin sensitivity through PPAR-γ activation, which enhances glucose uptake in muscle and fat tissues .

Anticancer Activity

The compound exhibits significant anticancer properties across various cell lines:

- Breast Cancer : In vitro studies on MCF-7 and MDA-MB-231 cells show that thiazolidinedione derivatives can inhibit cell proliferation and induce apoptosis .

- Leukemia : Compounds derived from thiazolidinedione scaffolds have demonstrated cytotoxic effects against murine leukemia cells with IC50 values ranging from 0.19 to 3.2 μM .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of thiazolidinediones reveal promising results:

- Bacterial Inhibition : Studies suggest that certain derivatives can inhibit the growth of pathogenic bacteria by targeting topoisomerases involved in DNA replication .

- Fungal Activity : Some synthesized compounds have shown high antifungal activity against Candida species, affecting cell wall morphology and glucose transport mechanisms .

Table 1: Biological Activities of Thiazolidinedione Derivatives

Q & A

Q. What synthetic routes are recommended for preparing 3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via condensation of aldehyde intermediates with thiazolidine-2,4-dione derivatives in solvents like 2-methoxyethanol or DMF, followed by catalytic hydrogenation or cyclohexene-mediated reduction to stabilize the piperidin-4-yl moiety . Purification typically involves recrystallization or HPLC (≥99% purity), as demonstrated in analogous thiazolidinedione syntheses . Critical steps include controlling reaction temperature (80–100°C) and using anhydrous conditions to minimize side products.

Q. Which analytical techniques are essential for confirming the structural identity of this compound?

- Methodological Answer : Combine - and -NMR to verify the piperidin-4-yl and thiazolidine-2,4-dione moieties, focusing on characteristic peaks (e.g., thiazolidinedione carbonyl at ~170 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection (λ = 254 nm) assesses purity. Cross-reference spectral data with structurally related PPAR agonists like GQ-16 or pioglitazone derivatives .

Q. How should researchers design preliminary in vitro assays to evaluate biological activity?

- Methodological Answer : Prioritize PPARγ-binding assays using competitive fluorescence polarization, as thiazolidinediones are established PPARγ agonists . Prepare stock solutions in DMSO (5 mg/mL) and dilute in assay buffers (≤0.1% DMSO). Include positive controls (e.g., rosiglitazone) and validate cellular activity in adipocyte differentiation models, monitoring lipid accumulation via Oil Red O staining .

Advanced Research Questions

Q. How can solvent and catalyst selection optimize the stereoselectivity of the synthesis?

- Methodological Answer : Stereoselectivity in the condensation step is influenced by solvent polarity and catalyst basicity. For example, DMSO enhances electrophilicity of the aldehyde intermediate, favoring Z-configuration in the exocyclic double bond. Catalysts like NaH or KH in DMF improve yield (70–85%) by deprotonating thiazolidinedione intermediates. Post-reduction with H₂/Pd-C ensures saturation while retaining chirality . Advanced optimization requires DoE (Design of Experiments) to balance reaction time, solvent polarity, and catalyst loading.

Q. What strategies resolve contradictions in reported PPARγ agonist potency across thiazolidinedione analogs?

- Methodological Answer : Contradictions often arise from substituent effects on the benzylidene or piperidinyl groups. Use molecular docking to compare binding modes with PPARγ’s ligand-binding domain (LBD). For example, bulkier substituents (e.g., 4-methyl-benzyl in GQ-16) enhance selectivity over PPARα/δ . Validate findings via isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and correlate with cellular EC₅₀ values. Cross-reference with pioglitazone’s structure-activity relationships (SAR), where 5-ethyl-pyridinyl groups enhance metabolic stability .

Q. How can researchers address low aqueous solubility for in vivo pharmacokinetic studies?

- Methodological Answer : Formulate the compound as a hydrochloride salt to improve solubility. Use co-solvents like PEG-400 or cyclodextrin inclusion complexes for intravenous administration. For oral studies, micronization or solid dispersion techniques enhance bioavailability. Monitor plasma concentrations via LC-MS/MS, adapting methods from pioglitazone assays (LOQ = 1 ng/mL) . Include vehicle controls to account for excipient effects on absorption.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.